4-((N-Acetyl-L-tyrosyl)amino)benzoic acid
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Overview
Description
4-((N-Acetyl-L-tyrosyl)amino)benzoic acid is a synthetic organic compound with the molecular formula C18H18N2O5. It is a derivative of 4-aminobenzoic acid and L-tyrosine, featuring an acetyl group attached to the tyrosine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((N-Acetyl-L-tyrosyl)amino)benzoic acid typically involves the following steps:
Acetylation of L-tyrosine: L-tyrosine is acetylated using acetic anhydride in the presence of a base such as pyridine to form N-acetyl-L-tyrosine.
Industrial Production Methods
This may include the use of automated reactors and continuous flow systems to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-((N-Acetyl-L-tyrosyl)amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group in the tyrosine moiety can be oxidized to form quinone derivatives.
Reduction: The nitro group in the benzoic acid moiety can be reduced to an amino group.
Substitution: The amino group in the benzoic acid moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
4-((N-Acetyl-L-tyrosyl)amino)benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((N-Acetyl-L-tyrosyl)amino)benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can bind to enzymes and proteins, altering their activity.
Pathways Involved: It may interfere with metabolic pathways, such as those involved in amino acid synthesis and protein folding.
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzoic acid: A precursor in the synthesis of folic acid in bacteria.
N-Acetyl-L-tyrosine: An acetylated form of the amino acid tyrosine.
Para-aminobenzoic acid (PABA): Known for its role in sunscreen formulations.
Uniqueness
4-((N-Acetyl-L-tyrosyl)amino)benzoic acid is unique due to its combined structural features of both 4-aminobenzoic acid and N-acetyl-L-tyrosine, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
38219-60-2 |
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Molecular Formula |
C18H18N2O5 |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
4-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]benzoic acid |
InChI |
InChI=1S/C18H18N2O5/c1-11(21)19-16(10-12-2-8-15(22)9-3-12)17(23)20-14-6-4-13(5-7-14)18(24)25/h2-9,16,22H,10H2,1H3,(H,19,21)(H,20,23)(H,24,25)/t16-/m0/s1 |
InChI Key |
KBMLOINBCRNELT-INIZCTEOSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NC2=CC=C(C=C2)C(=O)O |
Canonical SMILES |
CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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